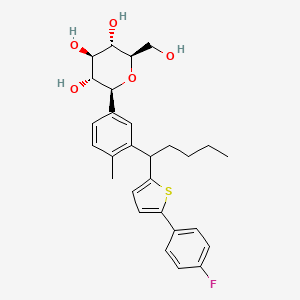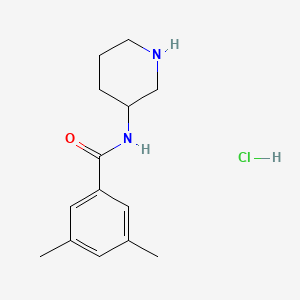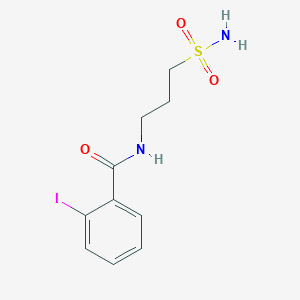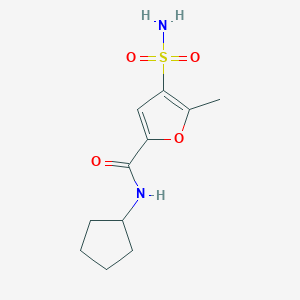
(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core tetrahydro-2H-pyran ring, the introduction of the fluorophenyl and thiophenyl groups, and the final hydroxymethylation. Common reagents and catalysts used in these reactions include:
Formation of the tetrahydro-2H-pyran ring: This step may involve the use of Lewis acids such as boron trifluoride etherate (BF3·OEt2) or other acid catalysts.
Introduction of the fluorophenyl and thiophenyl groups: These steps may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Hydroxymethylation: This step may involve the use of formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone or aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to specific receptors or enzymes: This could modulate their activity and lead to downstream effects.
Interacting with cellular membranes: This could alter membrane properties and affect cellular signaling.
Modulating gene expression: This could lead to changes in protein levels and cellular function.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: Compounds with similar core structures but different substituents or stereochemistry.
Properties
Molecular Formula |
C28H33FO5S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[1-[5-(4-fluorophenyl)thiophen-2-yl]pentyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H33FO5S/c1-3-4-5-20(24-13-12-23(35-24)17-8-10-19(29)11-9-17)21-14-18(7-6-16(21)2)28-27(33)26(32)25(31)22(15-30)34-28/h6-14,20,22,25-28,30-33H,3-5,15H2,1-2H3/t20?,22-,25-,26+,27-,28+/m1/s1 |
InChI Key |
UOKQKMBNICYTNN-VVHUWMOXSA-N |
Isomeric SMILES |
CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)



![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)




![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
